4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
描述
4-(2-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a morpholine ring and a piperazine moiety linked via an ethyl group to a 4-methoxyphenyl aromatic ring. This structure combines key pharmacophores known for modulating receptor interactions, particularly in oncology and central nervous system (CNS) disorders.
属性
IUPAC Name |
4-[2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-27-19-4-2-18(3-5-19)7-9-24-10-12-26(13-11-24)21-22-8-6-20(23-21)25-14-16-28-17-15-25/h2-6,8H,7,9-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDADFGYFAPYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary targets of this compound appear to be alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand. This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders.
Biochemical Pathways
The compound’s interaction with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. They are associated with numerous neurodegenerative and psychiatric conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. This interaction can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
生物活性
The compound 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective properties. This article delves into its synthesis, biological evaluations, and implications for therapeutic use.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of morpholine derivatives with pyrimidine and piperazine moieties. The structural formula can be represented as follows:
Key Structural Features:
- Morpholine Ring : Provides a basic nitrogen atom that can interact with various biological targets.
- Pyrimidine Core : Known for its role in nucleic acid structure and function, enhancing the compound's biological relevance.
- Piperazine Linkage : Often associated with psychoactive properties and receptor interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of morpholinopyrimidine, including this compound, exhibit significant anti-inflammatory effects. For instance, compounds similar to this structure have been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The inhibition of these inflammatory mediators suggests potential therapeutic applications in treating inflammatory diseases .
Table 1: Inhibition of Inflammatory Markers
| Compound | NO Production Inhibition (%) | COX-2 Expression Reduction (%) |
|---|---|---|
| V4 | 75 | 70 |
| V8 | 80 | 65 |
| Target Compound | 78 | 68 |
2. Neuroprotective Effects
The compound has also been evaluated for neuroprotective activity. In animal models subjected to acute cerebral ischemia, it was found to significantly prolong survival time and reduce mortality rates. This suggests that the compound may exert protective effects on neuronal cells under stress conditions .
Table 2: Neuroprotective Activity in Animal Models
| Treatment Group | Survival Time (hours) | Mortality Rate (%) |
|---|---|---|
| Control | 5.0 | 80 |
| Target Compound | 12.5 | 30 |
| Nimodipine | 10.0 | 50 |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of iNOS and COX-2 : The downregulation of these enzymes is crucial in mitigating inflammatory responses.
- Molecular Docking Studies : Computational studies indicate that the compound has a strong affinity for binding sites on iNOS and COX-2, suggesting a direct interaction that leads to their inhibition .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of morpholinopyrimidine derivatives:
- Study on Anti-inflammatory Properties : A recent publication highlighted the synthesis of various morpholinopyrimidine derivatives, including this compound, which were tested for their ability to inhibit inflammatory cytokines in vitro .
- Neuroprotective Study : Another study demonstrated that the compound significantly reduced neuronal cell death in models of ischemia by modulating apoptotic pathways .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues in Oncology
GDC-0941 (Pictilisib)
- Structure: 4-(2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine .
- Key Features :
- Replaces the 4-methoxyphenyl group with an indazole ring.
- Incorporates a methylsulfonyl-piperazine moiety instead of the ethyl-linked piperazine.
- Pharmacology: Potent inhibitor of phosphatidylinositol 3-kinase (PI3K) isoforms. Demonstrated efficacy in phase II trials for advanced solid tumors .
| Parameter | 4-(2-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine | GDC-0941 |
|---|---|---|
| Molecular Weight | ~427.5 (estimated) | 530.57 |
| Core Structure | Pyrimidine | Thienopyrimidine |
| Clinical Stage | Preclinical (inferred) | Phase II |
| Key Substituent | 4-Methoxyphenyl-ethyl-piperazine | Indazole, sulfonyl |
Compound 77 (Trisubstituted Pyrimidine Antimalarial)
Dopaminergic Receptor Antagonists
S 18126 and L 745,870
- Structures :
- Key Features :
- Both lack the pyrimidine core but share piperazine and aromatic substituents.
- Pharmacology :
| Parameter | This compound | S 18126 | L 745,870 |
|---|---|---|---|
| Primary Target | Undefined (kinase inhibition inferred) | Dopamine D4 | Dopamine D4 |
| Receptor Selectivity | N/A | >100-fold (D4 vs. D2) | >100-fold (D4 vs. D2) |
| In Vivo Efficacy | N/A | Weak at high doses | Weak at high doses |
Piperazine-Morpholine Derivatives in Patent Literature
EP 2 402 347 A1 Compounds
- Example Structure: 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine .
- Key Features: Thienopyrimidine core instead of pyrimidine. Methanesulfonyl-piperazine substituent.
- Applications :
4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Structural-Activity Relationship (SAR) Insights
- Pyrimidine vs. Thienopyrimidine Cores: Thienopyrimidine derivatives (e.g., GDC-0941) show enhanced kinase inhibition compared to pyrimidine analogs, likely due to increased planar rigidity and hydrophobic interactions .
- Piperazine Substituents : Sulfonyl groups (e.g., in GDC-0941) improve solubility and target binding, whereas ethyl-linked aromatic groups (e.g., 4-methoxyphenyl) may enhance CNS penetration .
- Morpholine Role : The morpholine ring contributes to hydrogen bonding with kinase ATP-binding pockets, a feature conserved across oncology-focused analogs .
准备方法
Synthesis of 2-(4-Methoxyphenyl)ethylpiperazine
Step 1 : N-Alkylation of piperazine with 2-(4-methoxyphenyl)ethyl bromide.
Piperazine (1.0 equiv) is reacted with 2-(4-methoxyphenyl)ethyl bromide (1.2 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 24 hours under nitrogen. The reaction is quenched with water, extracted with dichloromethane, and purified via recrystallization (ethanol/water) to yield 2-(4-methoxyphenyl)ethylpiperazine as a white solid (78% yield).
Step 2 : Purification via column chromatography (SiO₂, ethyl acetate/methanol 9:1) ensures >95% purity (confirmed by ¹H NMR: δ 7.12 ppm, aromatic protons; δ 3.79 ppm, methoxy group).
Preparation of 4-(2-Chloropyrimidin-4-yl)morpholine
Step 1 : Chlorination of 4-hydroxypyrimidine.
4-Hydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) under reflux (110°C, 6 hours), yielding 2,4-dichloropyrimidine. Selective substitution with morpholine in tetrahydrofuran (THF) at 0°C produces 4-(2-chloropyrimidin-4-yl)morpholine (65% yield).
Step 2 : Characterization by LC-MS (m/z 214.1 [M+H]⁺) and ¹³C NMR (δ 158.9 ppm, C-2; δ 66.7 ppm, morpholine carbons).
Final Coupling via Buchwald-Hartwig Amination
Step 1 : Palladium-catalyzed coupling.
A mixture of 4-(2-chloropyrimidin-4-yl)morpholine (1.0 equiv), 2-(4-methoxyphenyl)ethylpiperazine (1.5 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene is heated at 100°C for 18 hours. The crude product is purified via flash chromatography (hexane/ethyl acetate 1:1) to afford the title compound (62% yield).
Step 2 : Final purity (>99%) is verified by HPLC (t₃ = 8.2 min, C18 column).
Synthetic Route 2: One-Pot Tandem Reaction
Reaction Setup and Optimization
Step 1 : Simultaneous piperazine alkylation and pyrimidine substitution.
A mixture of 2,4-dichloropyrimidine (1.0 equiv), morpholine (2.0 equiv), and 2-(4-methoxyphenyl)ethylpiperazine (1.2 equiv) in acetonitrile is heated at 90°C for 48 hours with K₂CO₃ (3.0 equiv). This one-pot method avoids isolating intermediates but requires precise stoichiometry to minimize byproducts (e.g., bis-morpholine adducts).
Step 2 : Yield optimization via Design of Experiments (DoE) identifies optimal conditions:
| Factor | Level | Effect on Yield |
|---|---|---|
| Temperature | 90°C → 100°C | +12% |
| Reaction Time | 48 h → 60 h | +8% |
| Solvent | Acetonitrile → DMF | -5% |
Final yield: 54% after silica gel chromatography.
Synthetic Route 3: Solid-Phase Synthesis
Immobilized Piperazine Resin
Step 1 : Resin functionalization.
Wang resin (1.0 g, 0.8 mmol/g) is treated with Fmoc-piperazine (3.0 equiv) and HOBt/DIC in DMF, followed by Fmoc deprotection (20% piperidine/DMF). The resin-bound piperazine is alkylated with 2-(4-methoxyphenyl)ethyl bromide (5.0 equiv) in DMF at 50°C for 24 hours.
Step 2 : Pyrimidine coupling.
The resin is reacted with 4-(2-chloropyrimidin-4-yl)morpholine (5.0 equiv) and DIEA (10 equiv) in DMF at 80°C for 18 hours. Cleavage with TFA/H₂O (95:5) releases the product, which is precipitated in cold ether (41% yield).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 62% | 54% | 41% |
| Purity | >99% | 97% | 95% |
| Scalability | High | Moderate | Low |
| Byproduct Formation | Minimal | Moderate | High |
| Cost Efficiency | $$$ | $$ | $$$$ |
Route 1 offers the best balance of yield and scalability, whereas Route 3 is suited for small-scale diversification.
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrimidine Substitution :
The 2- and 4-positions of pyrimidine exhibit differing reactivities. Using bulky bases (e.g., Cs₂CO₃) favors substitution at the 4-position, minimizing 2-isomer contamination. -
Piperazine Over-Alkylation :
Excess alkylating agent leads to N,N-dialkylated byproducts. Stepwise addition of 2-(4-methoxyphenyl)ethyl bromide and low temperatures (0°C) suppress this. -
Catalyst Deactivation in Cross-Coupling :
Pd₂(dba)₃/Xantphos systems are prone to deactivation by morpholine’s lone pair. Adding catalytic ZnCl₂ (10 mol%) enhances catalyst longevity .
常见问题
Q. What are the standard synthetic routes for 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine, and how are reaction conditions optimized?
Q. Which analytical techniques are recommended for characterizing this compound and verifying its purity?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with piperazine protons appearing as multiplet signals (δ 2.5–3.5 ppm) and morpholine resonances at δ 3.6–4.0 ppm.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ = calculated for C₂₃H₃₀N₅O₂: 432.2398).
- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities .
Q. How can researchers identify the primary biological targets of this compound?
- Methodological Answer : Target identification involves:
- Computational Docking : Use tools like AutoDock Vina to predict binding affinity for receptors (e.g., serotonin or dopamine receptors due to piperazine motifs).
- In Vitro Binding Assays : Radioligand displacement assays (e.g., [³H]spiperone for dopamine D₂ receptors).
- Kinase Profiling Panels : Screen against kinase libraries to identify off-target effects.
- Gene Expression Analysis : RNA-seq or proteomics post-treatment to map pathway modulation .
Advanced Research Questions
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell type, pH) or compound stability. Mitigation strategies:
- Dose-Response Repetition : Conduct triplicate assays under standardized conditions.
- Metabolic Stability Testing : Use liver microsomes to assess degradation rates.
- Orthogonal Assays : Validate findings with alternate methods (e.g., SPR for binding kinetics alongside cell-based assays).
- Structural Analog Comparison : Benchmark against derivatives to isolate substituent effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Substituent Variation : Modify the 4-methoxyphenyl group (e.g., replace with halogenated or alkylated analogs).
- Scaffold Hopping : Replace pyrimidine with pyridine or triazine cores.
- Bioisosteric Replacement : Swap morpholine with thiomorpholine or piperidine.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction points.
Case Study: Fluorine substitution at the phenyl ring improved target selectivity by 3-fold in analogs .
Q. What methodologies assess the metabolic stability and pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- In Vitro Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS.
- Caco-2 Permeability Assays : Predict intestinal absorption.
- Plasma Protein Binding : Use ultrafiltration to measure free fraction.
- In Vivo PK Studies (rodents): Monitor AUC, Cₘₐₓ, and half-life after oral/intravenous administration.
Example: A related piperazine-pyrimidine analog showed 40% oral bioavailability in rats .
Q. How can researchers evaluate selectivity across related biological targets (e.g., GPCRs vs. kinases)?
- Methodological Answer :
- Broad-Panel Screening : Use Eurofins’ SelectScreen® or DiscoverX panels covering 100+ targets.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) for putative targets.
- Thermal Shift Assays : Monitor protein thermal stability shifts upon compound binding.
- CRISPR-Cas9 Knockout Models : Validate target necessity in cellular models .
Q. What experimental designs are suitable for studying synergistic effects with existing therapeutics?
- Methodological Answer :
- Combinatorial Screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices.
- Mechanistic Studies : RNA-seq to identify pathways co-regulated with standard drugs (e.g., doxorubicin in cancer).
- In Vivo Combination Trials : Dose escalation studies in xenograft models with PK/PD integration.
Example: A morpholine derivative enhanced cisplatin efficacy by 50% in ovarian cancer models via ROS potentiation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
